molecular formula C16H9ClO B13684222 3-Chloronaphtho[2,3-b]benzofuran

3-Chloronaphtho[2,3-b]benzofuran

Cat. No.: B13684222
M. Wt: 252.69 g/mol
InChI Key: OCPJSHAVYMWVBI-UHFFFAOYSA-N
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Description

3-Chloronaphtho[2,3-b]benzofuran is a polycyclic aromatic compound featuring a benzofuran moiety fused with a naphthalene ring system and a chlorine substituent at the 3-position. This structural complexity confers unique electronic and steric properties, distinguishing it from simpler benzofuran derivatives.

Properties

Molecular Formula

C16H9ClO

Molecular Weight

252.69 g/mol

IUPAC Name

3-chloronaphtho[2,3-b][1]benzofuran

InChI

InChI=1S/C16H9ClO/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9H

InChI Key

OCPJSHAVYMWVBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloronaphtho[2,3-b]benzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the photochemical synthesis of naphtho[1,2-b]benzofuran derivatives from 2,3-disubstituted benzofurans has been reported . This method includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloronaphtho[2,3-b]benzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical and physical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-Chloronaphtho[2,3-b]benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloronaphtho[2,3-b]benzofuran involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been found to inhibit certain enzymes and receptors, leading to their biological effects . The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 3-Chloronaphtho[2,3-b]benzofuran and related compounds:

Compound Core Structure Substituents Heterocyclic Components
This compound Naphtho[2,3-b]benzofuran Cl at position 3 Fused naphthalene-benzofuran system
2,3-Benzofuran Simple benzofuran None Single benzofuran ring
Thieno[2,3-b]pyridine derivatives Thienopyridine fused with benzofuran Varied (e.g., CN, S atoms) Thieno[2,3-b]pyridine and benzofuran fusion

Key Observations :

  • Fused naphthalene systems increase molecular rigidity and π-conjugation, which may influence optical properties or binding affinity in biological systems.

Reactivity Differences :

  • The chlorine atom in this compound may act as a leaving group in nucleophilic aromatic substitution, a feature absent in non-halogenated analogs like 2,3-benzofuran.
  • Thieno[2,3-b]pyridine derivatives exhibit sulfur-based reactivity (e.g., thiol-disulfide exchange), which is irrelevant to the chloro-substituted compound.

Analytical and Detection Challenges

Analytical techniques for benzofuran derivatives face challenges due to structural similarities among polycyclic compounds. Key comparisons include:

Compound Preferred Analytical Methods Key Challenges
This compound GC/MS with isotopic chlorine detection Requires surrogate standards for quantification
2,3-Benzofuran HRGC/MS Co-elution with similar hydrocarbons
Thieno[2,3-b]pyridine derivatives Elemental analysis, IR/NMR spectroscopy Complexity of fused heterocycles

Notes:

  • Flame ionization detection (FID) is unsuitable for 2,3-benzofuran due to non-specificity, whereas GC/MS with chlorine-specific calibration could improve accuracy for this compound .
  • Spectral data (e.g., NMR, IR) for thieno[2,3-b]pyridine derivatives emphasize heteroatom influences, whereas chlorine in 3-Chloronaphtho... would produce distinct deshielding effects in NMR spectra .

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